molecular formula C14H16O2 B8158586 Benzyl hept-6-ynoate

Benzyl hept-6-ynoate

Cat. No.: B8158586
M. Wt: 216.27 g/mol
InChI Key: CHYUJCMQJOKODC-UHFFFAOYSA-N
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Description

Benzyl hept-6-ynoate is a synthetic ester derived from hept-6-ynoic acid and benzyl alcohol. Its structure features a benzyloxy group (C₆H₅CH₂O−) esterified to a seven-carbon aliphatic chain terminating in a triple bond at the 6-position. This unsaturated aliphatic ester is hypothesized to exhibit unique reactivity due to the electron-deficient nature of the triple bond, which may influence hydrolysis rates, stability, and intermolecular interactions compared to saturated or branched analogs .

Properties

IUPAC Name

benzyl hept-6-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-3-4-8-11-14(15)16-12-13-9-6-5-7-10-13/h1,5-7,9-10H,3-4,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYUJCMQJOKODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hept-6-ynoate can be synthesized through the esterification of hept-6-ynoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the benzylic carbon to a carboxylic acid group.

    Reduction: The alkyne group in this compound can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester group to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl hept-6-ene or benzyl heptane.

    Substitution: Benzyl amides or benzyl esters.

Scientific Research Applications

Benzyl hept-6-ynoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: this compound derivatives may exhibit biological activity, making them potential candidates for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzyl hept-6-ynoate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic radical, which is then further oxidized to a carboxylic acid. In reduction reactions, the alkyne group undergoes hydrogenation to form an alkene or alkane. The ester group can be hydrolyzed by esterases, leading to the formation of hept-6-ynoic acid and benzyl alcohol.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzyl hept-6-ynoate belongs to the aliphatic straight-chain unsaturated benzoate subgroup, characterized by a linear carbon chain with unsaturation (here, a terminal alkyne). Key comparisons include:

  • Methyl benzoate (CAS 93-58-3) : A simple aliphatic saturated ester with a methyl group, commonly employed as a solvent or flavoring agent .
  • Isopropyl benzoate (CAS 939-48-0) : A branched aliphatic ester with enhanced lipophilicity, utilized in polymer plasticizers .
  • cis-3-Hexenyl benzoate (CAS 25152-85-6): An unsaturated ester with a cis-alkene, noted for its role in green fragrance formulations .

Physical and Chemical Properties

The following table summarizes available data for structurally related compounds:

Compound CAS # Molecular Formula Physical State Key Properties
This compound N/A* C₁₄H₁₆O₂ Likely liquid† Hypothesized low viscosity, high reactivity‡
Benzyl benzoate 120-51-4 C₁₄H₁₂O₂ Oily liquid/leaflets Faint aromatic odor; mp 18–20°C
Methyl benzoate 93-58-3 C₈H₈O₂ Colorless liquid bp 199°C; soluble in ethanol, ether
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ Liquid High thermal stability; used in plastics
cis-3-Hexenyl benzoate 25152-85-6 C₁₃H₁₆O₂ Liquid Floral-green odor; hydrolyzes slowly

*No CAS or experimental data available in the provided evidence. †Inferred from structural analogs like benzyl benzoate . ‡Predicted based on alkyne-induced electron withdrawal.

Reactivity and Stability

  • Hydrolysis: this compound’s triple bond may accelerate alkaline hydrolysis compared to saturated esters (e.g., methyl benzoate) due to increased electrophilicity at the ester carbonyl.
  • Thermal Stability: Branched esters like isopropyl benzoate exhibit higher thermal resistance than linear analogs, suggesting this compound may degrade faster under heat .
  • Oxidation: Unlike saturated esters, the alkyne in this compound could undergo oxidative cleavage under strong conditions (e.g., TEMPO/NaClO₂ systems, as seen in for related compounds) .

Biological Activity

Benzyl hept-6-ynoate is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a unique structure characterized by an alkyne group and an ester functional group. This dual functionality allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Its molecular formula is C12H14OC_{12}H_{14}O, and its structural representation is as follows:

Benzyl Hept 6 ynoate C12H14O\text{Benzyl Hept 6 ynoate }\text{C}_{12}\text{H}_{14}\text{O}

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

  • Ester Hydrolysis : The ester group can be hydrolyzed by esterases, resulting in the formation of hept-6-ynoic acid and benzyl alcohol. This reaction is crucial for studying enzyme-catalyzed reactions in biological systems.
  • Oxidation : In oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic radical, which can subsequently oxidize to form carboxylic acids.
  • Reduction : The alkyne group can undergo hydrogenation to yield benzyl hept-6-ene or benzyl heptane, indicating its reactivity in reduction processes.

Biological Activity

Research has indicated that derivatives of this compound may exhibit various biological activities, including:

  • Anticancer Activity : Some studies have highlighted the potential of compounds derived from this compound to inhibit cancer cell proliferation. For instance, derivatives have shown significant activity against leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells .
  • Antimicrobial Properties : this compound and its derivatives have been evaluated for antibacterial and antifungal activities. Certain synthesized derivatives demonstrated notable growth inhibition against pathogenic bacteria such as Acinetobacter baumannii and Escherichia coli, as well as fungi like Candida albicans .

Synthesis and Case Studies

The synthesis of this compound typically involves straightforward organic reactions. For instance, it can be synthesized via the reaction of appropriate alkynes with benzyl alcohol under acidic conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of leukemia and breast cancer
AntibacterialGrowth inhibition against E. coli
AntifungalEffective against C. albicans
Enzyme InteractionSubstrate for esterases

Research Findings

Recent studies have focused on exploring the biological implications of this compound derivatives:

  • Anticancer Studies : A comprehensive evaluation demonstrated that specific derivatives exhibited superior potency compared to established anticancer drugs like sunitinib, highlighting their potential for drug development .
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound could serve as an effective substrate in enzyme-catalyzed reactions, providing insights into its utility in biochemical assays .

Q & A

Q. What are the recommended synthetic routes for Benzyl hept-6-ynoate in laboratory settings?

this compound can be synthesized via esterification or transesterification. A method analogous to Reference Example 72 (EP 4 374 877 A2) involves using sodium methoxide as a base catalyst, with reaction monitoring via LCMS (observed [M+H]+ ion at m/z 614) and HPLC (retention time: 1.62 minutes under QC-SMD-TFA05 conditions). Optimization of molar ratios between hept-6-ynoic acid derivatives and benzyl alcohol is critical . For acid-catalyzed esterification, H2SO4 or ammonium cerium phosphate (a solid acid catalyst) may be employed, with reaction variables (e.g., time, catalyst loading) optimized using uniform experimental design .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H-NMR : Peaks for the alkyne proton (δ ~2.0–2.5 ppm) and benzyl group (δ ~7.3–7.5 ppm) confirm structural integrity. For example, methyl hept-6-ynoate (a related compound) shows distinct alkyne signals in Supplementary Figure 34 .
  • LCMS/HPLC : LCMS confirms molecular weight (e.g., m/z 614 [M+H]+), while HPLC under QC-SMD-TFA05 conditions provides purity assessment .
  • FT-IR : Alkyne C≡C stretch (~2100–2260 cm<sup>-1</sup>) and ester C=O (~1720 cm<sup>-1</sup>) are diagnostic .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in sealed containers away from ignition sources (flash point >147°C inferred from benzyl benzoate data) .
  • Spill Management : Absorb with inert material, dilute, and avoid environmental release .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized for high-yield synthesis of this compound?

Apply Design of Experiments (DoE) methodologies:

  • Variables : Reaction time (e.g., 4–24 hrs), acid/alcohol molar ratio (1:1 to 1:3), catalyst loading (0.5–5 wt%).
  • Data Mining : Use response surface models to identify interactions between variables, as demonstrated in benzyl acetate synthesis .
  • Contradictions : Catalysts like H2SO4 may achieve higher yields but require neutralization steps, whereas enzymatic or solid acid catalysts (e.g., cerium phosphate) offer greener alternatives but slower kinetics .

Q. What factors influence the stability of this compound under varying thermal and pH conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For benzyl esters, decomposition typically occurs above 200°C .
  • pH Sensitivity : Hydrolysis studies in buffered solutions (pH 2–12) at 25–80°C can quantify ester degradation rates. Acidic/basic conditions accelerate hydrolysis via nucleophilic attack on the ester carbonyl .
  • Contradictions : Conflicting reports on ester stability may arise from solvent polarity (e.g., aqueous vs. anhydrous systems) .

Q. How do catalytic systems affect the reaction kinetics and mechanistic pathways in this compound synthesis?

  • Acid Catalysts : Protonation of the carbonyl group enhances electrophilicity, favoring nucleophilic attack by benzyl alcohol. Kinetic models (e.g., pseudo-first-order) are used to describe rate laws .
  • Enzymatic Catalysts : Lipases (e.g., Candida antarctica) follow a ping-pong bi-bi mechanism, with water activity and solvent logP critically influencing enzyme stability .
  • Contradictions : Homogeneous catalysts (e.g., H2SO4) may show higher initial rates but pose separation challenges, whereas heterogeneous catalysts (e.g., cerium phosphate) simplify recycling but require longer reaction times .

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